Cas no 2171290-67-6 (3-(3R)-3-(aminomethyl)morpholin-4-ylpropanoic acid)

3-(3R)-3-(Aminomethyl)morpholin-4-ylpropanoic acid is a chiral morpholine derivative featuring both an aminomethyl group and a propanoic acid moiety. Its stereospecific (R)-configuration at the 3-position ensures high enantiomeric purity, making it valuable for asymmetric synthesis and pharmaceutical applications. The compound’s bifunctional structure—combining a basic amine and a carboxylic acid—enhances its utility as a versatile intermediate in medicinal chemistry, particularly for designing bioactive molecules or peptidomimetics. Its rigid morpholine ring contributes to improved metabolic stability and conformational control in drug development. Suitable for coupling reactions or further derivatization, this compound is commonly employed in the synthesis of targeted therapeutics and enzyme inhibitors.
3-(3R)-3-(aminomethyl)morpholin-4-ylpropanoic acid structure
2171290-67-6 structure
商品名:3-(3R)-3-(aminomethyl)morpholin-4-ylpropanoic acid
CAS番号:2171290-67-6
MF:C8H16N2O3
メガワット:188.224242210388
CID:6246221
PubChem ID:165585231

3-(3R)-3-(aminomethyl)morpholin-4-ylpropanoic acid 化学的及び物理的性質

名前と識別子

    • 3-(3R)-3-(aminomethyl)morpholin-4-ylpropanoic acid
    • 2171290-67-6
    • 3-[(3R)-3-(aminomethyl)morpholin-4-yl]propanoic acid
    • EN300-1645648
    • インチ: 1S/C8H16N2O3/c9-5-7-6-13-4-3-10(7)2-1-8(11)12/h7H,1-6,9H2,(H,11,12)/t7-/m1/s1
    • InChIKey: LIUZGUJTYBMQIQ-SSDOTTSWSA-N
    • ほほえんだ: O1CCN(CCC(=O)O)[C@H](CN)C1

計算された属性

  • せいみつぶんしりょう: 188.11609238g/mol
  • どういたいしつりょう: 188.11609238g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 175
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.8Ų
  • 疎水性パラメータ計算基準値(XlogP): -3.8

3-(3R)-3-(aminomethyl)morpholin-4-ylpropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1645648-0.25g
3-[(3R)-3-(aminomethyl)morpholin-4-yl]propanoic acid
2171290-67-6
0.25g
$1065.0 2023-06-04
Enamine
EN300-1645648-50mg
3-[(3R)-3-(aminomethyl)morpholin-4-yl]propanoic acid
2171290-67-6
50mg
$972.0 2023-09-22
Enamine
EN300-1645648-5000mg
3-[(3R)-3-(aminomethyl)morpholin-4-yl]propanoic acid
2171290-67-6
5000mg
$3355.0 2023-09-22
Enamine
EN300-1645648-2500mg
3-[(3R)-3-(aminomethyl)morpholin-4-yl]propanoic acid
2171290-67-6
2500mg
$2268.0 2023-09-22
Enamine
EN300-1645648-0.5g
3-[(3R)-3-(aminomethyl)morpholin-4-yl]propanoic acid
2171290-67-6
0.5g
$1111.0 2023-06-04
Enamine
EN300-1645648-1.0g
3-[(3R)-3-(aminomethyl)morpholin-4-yl]propanoic acid
2171290-67-6
1g
$1157.0 2023-06-04
Enamine
EN300-1645648-5.0g
3-[(3R)-3-(aminomethyl)morpholin-4-yl]propanoic acid
2171290-67-6
5g
$3355.0 2023-06-04
Enamine
EN300-1645648-10000mg
3-[(3R)-3-(aminomethyl)morpholin-4-yl]propanoic acid
2171290-67-6
10000mg
$4974.0 2023-09-22
Enamine
EN300-1645648-500mg
3-[(3R)-3-(aminomethyl)morpholin-4-yl]propanoic acid
2171290-67-6
500mg
$1111.0 2023-09-22
Enamine
EN300-1645648-1000mg
3-[(3R)-3-(aminomethyl)morpholin-4-yl]propanoic acid
2171290-67-6
1000mg
$1157.0 2023-09-22

3-(3R)-3-(aminomethyl)morpholin-4-ylpropanoic acid 関連文献

3-(3R)-3-(aminomethyl)morpholin-4-ylpropanoic acidに関する追加情報

Introduction to 3-(3R)-3-(aminomethyl)morpholin-4-ylpropanoic acid (CAS No. 2171290-67-6) in Modern Chemical and Pharmaceutical Research

3-(3R)-3-(aminomethyl)morpholin-4-ylpropanoic acid, identified by the chemical identifier CAS No. 2171290-67-6, is a compound of significant interest in the field of chemical and pharmaceutical research. This molecule, featuring a unique morpholine scaffold linked to a propanoic acid moiety, has garnered attention due to its structural complexity and potential biological activities. The presence of an aminomethyl group at the 3-position of the morpholine ring introduces a versatile site for further functionalization, making it a valuable intermediate in synthetic chemistry and drug development.

The compound's stereochemistry, specifically the (3R) configuration, is crucial as it influences its interactions with biological targets. Stereoisomers can exhibit markedly different pharmacological profiles, necessitating precise control during synthesis and characterization. The morpholine ring itself is a common pharmacophore found in numerous therapeutic agents, known for its ability to enhance solubility and bioavailability while interacting with various biological receptors.

In recent years, there has been growing interest in derivatives of 3-(3R)-3-(aminomethyl)morpholin-4-ylpropanoic acid due to their potential applications in medicinal chemistry. Researchers have explored its utility as a building block for more complex molecules, particularly in the design of enzyme inhibitors and receptor modulators. The aminomethyl group provides a reactive site for covalent bond formation, enabling the creation of peptidomimetics or other targeted ligands.

One notable area of research involves the use of 3-(3R)-3-(aminomethyl)morpholin-4-ylpropanoic acid in the development of treatments for neurological disorders. Studies have suggested that compounds with similar morpholine structures may interact with neurotransmitter systems, potentially offering benefits in conditions such as Alzheimer's disease or Parkinson's disease. The precise stereochemistry at the chiral center is believed to play a critical role in modulating these interactions, underscoring the importance of synthetic precision.

Additionally, the compound has shown promise in anti-inflammatory applications. The morpholine moiety is known to exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. The (3R) configuration appears to enhance these effects, making it an attractive candidate for further investigation. Preclinical studies have demonstrated that derivatives of this compound can reduce inflammation without significant side effects, positioning them as candidates for therapeutic development.

The synthesis of 3-(3R)-3-(aminomethyl)morpholin-4-ylpropanoic acid presents unique challenges due to its complex stereochemistry. Advanced synthetic methodologies, including asymmetric catalysis and chiral resolution techniques, are employed to ensure high enantiomeric purity. These methods are essential for maintaining the biological activity of the compound and avoiding off-target effects that could compromise its efficacy.

Recent advancements in computational chemistry have also contributed to the study of CAS No. 2171290-67-6. Molecular modeling techniques allow researchers to predict binding affinities and interactions with biological targets, accelerating the drug discovery process. These simulations have helped identify key structural features that contribute to the compound's activity, guiding further modifications and optimizations.

The pharmaceutical industry has taken notice of the potential of 3-(3R)-3-(aminomethyl)morpholin-4-ylpropanoic acid, leading to several ongoing clinical trials and preclinical studies. These investigations aim to validate its therapeutic efficacy across various conditions while assessing safety profiles. The compound's versatility as a scaffold for drug design continues to inspire new approaches in medicinal chemistry.

In conclusion, CAS No. 2171290-67-6 represents a fascinating molecule with significant implications for chemical biology and drug development. Its unique structural features, combined with promising preclinical results, make it a compelling subject for further research. As our understanding of its mechanisms of action continues to grow, so too will its potential applications in treating some of humanity's most challenging diseases.

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